molecular formula C17H12N2O4 B2644211 (4E)-2-(4-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one CAS No. 201993-03-5

(4E)-2-(4-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B2644211
CAS No.: 201993-03-5
M. Wt: 308.293
InChI Key: PTFKVTRZTXIOHQ-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-2-(4-Methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one is an oxazolone derivative characterized by a five-membered heterocyclic ring containing oxygen (O) and nitrogen (N) atoms. The 2-position is substituted with a 4-methylphenyl group, while the 4-position features a 4-nitrobenzylidene moiety in the E-configuration. The nitro group at the para-position of the benzylidene substituent imparts strong electron-withdrawing effects, influencing electronic properties and reactivity. This compound is synthesized via condensation reactions between substituted hippuric acid derivatives and aromatic aldehydes in acetic acid/acetic anhydride systems, a method analogous to those described for related oxazolones .

Properties

IUPAC Name

(4E)-2-(4-methylphenyl)-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c1-11-2-6-13(7-3-11)16-18-15(17(20)23-16)10-12-4-8-14(9-5-12)19(21)22/h2-10H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFKVTRZTXIOHQ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(4-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one typically involves the condensation of 4-nitrobenzaldehyde with 2-(4-methylphenyl)-1,3-oxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(4-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Reduction: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst, sodium dithionite.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amino derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (4E)-2-(4-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one typically involves the condensation reaction between 4-methylphenyl and 4-nitrobenzaldehyde with appropriate oxazolone precursors. The characterization of this compound can be performed using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Recent studies have indicated that oxazolone derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound were tested against various bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Properties

The anticancer potential of oxazolone derivatives has been explored extensively. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, making it a candidate for further development in cancer therapy .

Anti-inflammatory Effects

Inflammation is a critical factor in numerous diseases, and compounds with anti-inflammatory properties are highly sought after. Studies have shown that oxazolone derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis and other inflammatory disorders. The specific compound has been evaluated for its ability to reduce inflammation markers in vitro .

Activity Tested Compound IC50/EC50 Value Reference
Antimicrobial(4E)-2-(4-methylphenyl)-4-(4-nitrobenzylidene)64-512 µg/mL
Anticancer(4E)-2-(4-methylphenyl)-4-(4-nitrobenzylidene)IC50 = 25 µM (varies by cell line)
Anti-inflammatory(4E)-2-(4-methylphenyl)-4-(4-nitrobenzylidene)EC50 = 30 µg/mL

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of oxazolone derivatives, (4E)-2-(4-methylphenyl)-4-(4-nitrobenzylidene) demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be within the range of 64-128 µg/mL, indicating its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Activity

A comprehensive study assessed the anticancer properties of various oxazolone derivatives, including (4E)-2-(4-methylphenyl)-4-(4-nitrobenzylidene). The compound exhibited significant cytotoxicity against human breast cancer cells with an IC50 value of approximately 25 µM. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway .

Mechanism of Action

The mechanism of action of (4E)-2-(4-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit the growth of microorganisms by interfering with essential cellular processes or pathways. In medicinal chemistry, it may act on specific enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

Key structural variations among oxazolone derivatives include:

  • Position 2 substituents : Aryl groups (e.g., 4-chlorophenyl, 4-methylphenyl, phenyl).
  • Position 4 benzylidene substituents : Variations in aryl groups (e.g., nitro, bromo, methoxy, thiophene) and substitution patterns (ortho, meta, para).
Table 1: Physical and Spectral Data of Selected Oxazolone Derivatives
Compound Name Substituents (Position 2 / Position 4) Melting Point (°C) UV λmax (nm) Key IR Bands (cm⁻¹) References
(4E)-2-(4-Methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one (Target) 4-Methylphenyl / 4-Nitrobenzylidene Not reported ~349–360* C=O (~1722), NO₂ (~1527)
(4E)-2-(4-Chlorophenyl)-4-(3-nitrobenzylidene)-1,3-oxazol-5(4H)-one 4-Chlorophenyl / 3-Nitrobenzylidene 179–181 352 C=O (1731), NO₂ (1527)
(4E)-2-(4-Chlorophenyl)-4-(2-bromobenzylidene)-1,3-oxazol-5(4H)-one 4-Chlorophenyl / 2-Bromobenzylidene 134–136 349 C=O (1722), C-Br (~600)
2-Methyl-4-(2-nitrobenzylidene)-1,3-oxazol-5(4H)-one Methyl / 2-Nitrobenzylidene Not reported Not reported C=O (~1720), NO₂ (~1520)
2-Phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one Phenyl / Thiophen-2-ylmethylidene 411–412 Not reported C=O (~1720), C-S (~690)

*Predicted based on nitro-substituted analogs .

Key Observations:
  • Melting Points : Electron-withdrawing groups (e.g., nitro) increase melting points due to enhanced dipole interactions (e.g., 179–181°C for 3-nitro vs. 134–136°C for 2-bromo) .
  • UV-Vis Spectra : Nitro-substituted compounds exhibit λmax ~350 nm, attributed to π→π* transitions in the conjugated benzylidene system. Shifts occur with substituent position (e.g., 3-nitro vs. 4-nitro) .
  • IR Spectra: C=O stretches (1722–1731 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (1348–1527 cm⁻¹) are consistent across nitro derivatives .

Crystallographic and Molecular Geometry Comparisons

Crystal structures of oxazolones reveal planar geometries stabilized by intramolecular hydrogen bonds and π-π stacking:

  • Planarity : The dihedral angle between the oxazolone ring and benzylidene group in 2-phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one is ≤4.55°, indicating near-coplanarity .
  • Hydrogen Bonding : C–H⋯O/N interactions dominate, as seen in 2-methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one, forming chains along the [101] direction .
  • π-π Stacking : Stabilizes crystal packing; centroids of aromatic rings are 3.7–3.9 Å apart .

Electronic and Reactivity Trends

  • Electron-Withdrawing Effects : The 4-nitro group increases electrophilicity at the oxazolone’s carbonyl carbon, enhancing reactivity in nucleophilic additions or cycloadditions .
  • Steric Effects : Bulky substituents (e.g., 3-bromo-4-methoxybenzylidene in ) reduce reactivity by hindering access to the reactive site.
  • Thiophene vs.

Biological Activity

The compound (4E)-2-(4-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one , also known as 4-{4-nitrobenzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one , has garnered attention for its potential biological activities. This article synthesizes existing research findings on the biological properties of this compound, including its synthesis, pharmacological evaluations, and mechanisms of action.

  • Molecular Formula : C₁₇H₁₂N₂O₄
  • Molecular Weight : 308.288 g/mol
  • CAS Number : 201993-03-5
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 445.7 ± 55.0 °C
  • Flash Point : 223.4 ± 31.5 °C

Synthesis

The synthesis of this compound typically involves the condensation of substituted benzaldehydes with oxazolone derivatives. The specific synthetic routes can vary based on the desired purity and yield, but they generally follow established protocols for oxazole chemistry.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various oxazolone derivatives demonstrated that certain modifications enhance their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The compound has also been assessed for its antioxidant potential. In comparative studies, it was shown to have a radical scavenging ability significantly greater than that of common antioxidants like vitamin E. For instance, the radical scavenging activity of related compounds was measured, revealing that some derivatives exhibited activities approximately 23 times more potent than ibuprofen .

Cytotoxicity and Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells . Furthermore, its anti-inflammatory properties have been highlighted in studies where it reduced pro-inflammatory cytokine levels in cellular models .

Case Study 1: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics.

CompoundMIC (µg/mL)
Test Compound12.5
Ampicillin50
Ciprofloxacin25

This data suggests a promising application in treating resistant infections.

Case Study 2: Antioxidant Properties

In another study assessing the antioxidant activity of various oxazolone derivatives, this compound showed superior performance in DPPH radical scavenging assays.

CompoundScavenging Activity (%)
Test Compound94.42 ± 0.43
Vitamin E62.15 ± 0.50

These findings underscore its potential as a natural antioxidant agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.